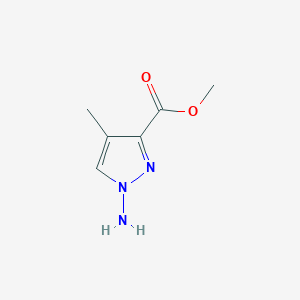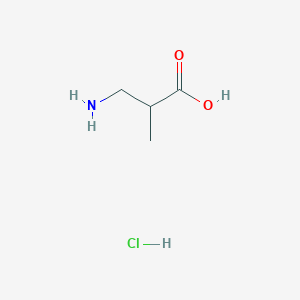
N-苯丙酰胺
描述
N-Phenylpropanamide (NPA) is an organic compound that is widely used in the scientific community for its various applications. NPA is a white, crystalline solid that is soluble in organic solvents and has a melting point of 95-96°C. It is an important intermediate in the synthesis of many organic compounds and is used in the pharmaceutical, cosmetic, and food industries. NPA is also used in laboratory experiments due to its low toxicity and low cost.
科学研究应用
有机化学研究
N-苯丙酰胺在有机化学研究中被广泛应用。 它作为各种化合物的合成中间体 。这使得它成为开发新物质和材料的宝贵工具。
反应机理研究
研究人员利用 N-苯丙酰胺来研究反应机理,包括酰胺键的形成和断裂 。这些反应是肽和蛋白质化学的基础,使得 N-苯丙酰胺在生物化学和分子生物学研究中至关重要。
光谱学研究
N-苯丙酰胺用于光谱学研究,包括傅里叶变换红外光谱 (FT-IR)、拉曼光谱、核磁共振 (NMR) 和紫外-可见光谱 (UV-Vis) 。这些技术使研究人员能够在分子水平上研究该化合物的结构和行为。
计算研究
对 N-苯丙酰胺的计算研究是为了了解其结构性质 。这些研究提供了对该化合物稳定性、反应性和其他物理化学性质的见解。
衍生物的合成
N-苯丙酰胺作为合成其衍生物的起始原料 。这些衍生物具有不同的性质,可用于各种应用,从药物化学到材料科学。
未来方向
While specific future directions for N-Phenylpropanamide are not mentioned in the search results, the compound’s use as a reference standard in the pharmaceutical industry suggests it may continue to play a role in drug development and testing. Additionally, the study of its metabolic pathways and the synthesis of its analogs could provide valuable information for the development of new pharmaceuticals .
作用机制
Target of Action
N-Phenylpropanamide primarily targets alpha- and, to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract . These receptors play a crucial role in controlling the dilation and constriction of blood vessels and the muscles around the airways in the lungs.
Mode of Action
The compound interacts with its targets by acting as an agonist. Stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency .
Biochemical Pathways
N-Phenylpropanamide affects the metabolic pathways of new fentanyl analogs. The metabolism of these analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
The molecular and cellular effects of N-Phenylpropanamide’s action are largely dependent on its interaction with its primary targets. By stimulating alpha-adrenergic receptors, it can reduce tissue hyperemia, edema, and nasal congestion, and increase nasal airway patency . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Phenylpropanamide. For instance, synthetic opioids exposed at the surface are broken down by irradiation and temperature . Therefore, environmental conditions such as light exposure and temperature could potentially affect the stability and efficacy of N-Phenylpropanamide.
生化分析
Biochemical Properties
N-Phenylpropanamide plays a role in biochemical reactions, particularly in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which transforms phenylalanine into trans-cinnamic acid . The nature of these interactions involves the conversion of amino acids into more complex organic compounds .
Cellular Effects
Related phenylpropanoids have been shown to exhibit a broad series of biological activities such as protection against pathogens and abiotic stresses
Molecular Mechanism
It is anticipated that its effects at the molecular level involve reactions like hydrolysis, hydroxylation, and further oxidation steps . It may also interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-Phenylpropanamide at different dosages in animal models have not been extensively studied. Related compounds have been tested in Swiss albino mice, and all analogs were found to be safer than fentanyl .
Metabolic Pathways
N-Phenylpropanamide is involved in the phenylpropanoid pathway, interacting with enzymes such as phenylalanine ammonia-lyase (PAL) . This could potentially affect metabolic flux or metabolite levels .
属性
IUPAC Name |
N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRQJQJODGZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060721 | |
| Record name | N-Phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
620-71-3 | |
| Record name | N-Phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylpropionamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propionanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYP5ZQI00T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)






